Antimalarial agent 34

Malaria Phenotypic Screening Plasmodium falciparum

Antimalarial agent 34 (also referenced as compound 37 ) is a 2,4-dianilinopyrimidine small molecule characterized as an inhibitor of the Plasmodium falciparum kinases PfARK1 and PfARK3. It belongs to a chemical series derived from the pan-kinase inhibitor CZC-54252 and was developed through a structure-activity relationship (SAR) campaign aimed at identifying novel antiplasmodial agents with new mechanisms of action.

Molecular Formula C22H25ClN6O4S
Molecular Weight 505.0 g/mol
Cat. No. B12369824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimalarial agent 34
Molecular FormulaC22H25ClN6O4S
Molecular Weight505.0 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)NC2=NC=C(C(=N2)NC3=CC=CC=C3NS(=O)(=O)C)Cl)N4CCOCC4
InChIInChI=1S/C22H25ClN6O4S/c1-32-20-13-15(7-8-19(20)29-9-11-33-12-10-29)25-22-24-14-16(23)21(27-22)26-17-5-3-4-6-18(17)28-34(2,30)31/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27)
InChIKeyZZGIFZFFFHTUCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antimalarial Agent 34: Procurement Guide for a PfARK1/3 Inhibitor with Submicromolar Antiplasmodial Activity


Antimalarial agent 34 (also referenced as compound 37 [1]) is a 2,4-dianilinopyrimidine small molecule characterized as an inhibitor of the Plasmodium falciparum kinases PfARK1 and PfARK3 [2]. It belongs to a chemical series derived from the pan-kinase inhibitor CZC-54252 (1) and was developed through a structure-activity relationship (SAR) campaign aimed at identifying novel antiplasmodial agents with new mechanisms of action [1].

Antimalarial Agent 34: Why This Specific PfARK1/3 Inhibitor Cannot Be Substituted with General Antimalarials


While numerous antimalarials target established pathways such as hemoglobin digestion (e.g., chloroquine) or the folate pathway (e.g., sulfadoxine), antimalarial agent 34 operates via a distinct mechanism by inhibiting the under-studied P. falciparum kinases PfARK1 and PfARK3 [1]. This target space is critical as rising resistance to front-line artemisinin-based therapies necessitates agents with novel modes of action [1]. Furthermore, the 2,4-dianilinopyrimidine scaffold exhibits nuanced SAR; minor structural changes to the core or its substituents result in significant shifts in kinase selectivity and antiplasmodial potency . Therefore, substituting antimalarial agent 34 with another PfARK inhibitor or a general antiplasmodial agent is not scientifically equivalent and will yield a different experimental or procurement outcome.

Quantitative Differentiation of Antimalarial Agent 34: Head-to-Head Activity Data


Anti-plasmodial Potency of Antimalarial Agent 34 vs. Parent Compound CZC-54252

Antimalarial agent 34 (compound 37) exhibits a 2.1-fold improvement in anti-plasmodial potency compared to its parent compound, CZC-54252 (1), in an in vitro P. falciparum blood stage viability assay [1].

Malaria Phenotypic Screening Plasmodium falciparum

Comparative Anti-plasmodial Activity of Antimalarial Agent 34 Against Chloroquine-Sensitive and Resistant Strains

While a direct, same-assay comparison is not available in the primary literature, cross-study analysis positions antimalarial agent 34's activity against a drug-sensitive strain (EC50 = 0.16 μM) [1] as falling between the reported potency range for the front-line antimalarial chloroquine against a drug-sensitive strain (EC50 = 0.019–0.066 μM) [2] and a chloroquine-resistant strain (EC50 = 0.51 μM) . This suggests a potential differential activity profile that warrants further investigation.

Drug Resistance Chloroquine Plasmodium falciparum

Kinase Inhibition Selectivity Profile: Antimalarial Agent 34 vs. Parent CZC-54252

The parent compound, CZC-54252 (1), is a potent inhibitor of five P. falciparum kinases: PfARK1 (IC50 = 3.4 μM), PfARK3 (IC50 = 1.8 μM), PfNEK3 (IC50 = 1.0 μM), PfPK9 (IC50 = 1.2 μM), and PfPKB (IC50 = 0.07 μM) . The SAR optimization that led to antimalarial agent 34 resulted in a compound described as a "modest" PfARK1/3 inhibitor . This indicates a deliberate shift in selectivity and target profile compared to the promiscuous parent compound.

Kinase Inhibition PfARK1 PfARK3 Selectivity

High-Value Application Scenarios for Antimalarial Agent 34 in Antimalarial Research


Mechanism-of-Action Studies: Probing PfARK1/3 Function in the Malaria Life Cycle

Given its characterization as a modest PfARK1/3 inhibitor, antimalarial agent 34 is an ideal chemical probe for dissecting the specific roles of these under-studied Plasmodium kinases in the parasite's asexual blood stage. Its distinct selectivity profile, when compared to the more promiscuous parent compound CZC-54252 , allows for more precise interrogation of PfARK1/3-dependent pathways without the confounding effects of inhibiting PfNEK3, PfPK9, or PfPKB.

Structure-Activity Relationship (SAR) Studies: Exploring 2,4-Dianilinopyrimidine Chemical Space

Antimalarial agent 34 represents a specific, optimized point in the SAR campaign of 2,4-dianilinopyrimidines [1]. It is a valuable benchmark compound for any researcher developing novel analogs. Its 2.1-fold increase in antiplasmodial potency over the parent compound CZC-54252 [1] makes it a key reference point for evaluating the efficacy of new synthetic modifications in the same chemical series.

Drug Resistance Studies: Investigating Cross-Resistance with Front-Line Antimalarials

The cross-study positioning of antimalarial agent 34's potency between chloroquine-sensitive and chloroquine-resistant strains [2] makes it a useful tool for phenotypic resistance profiling. Researchers can employ this compound in panel screens to determine if novel resistant strains exhibit cross-resistance to this kinase inhibitor class, providing critical information on potential new modes of action to combat artemisinin and partner-drug resistance.

Technical Documentation Hub

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